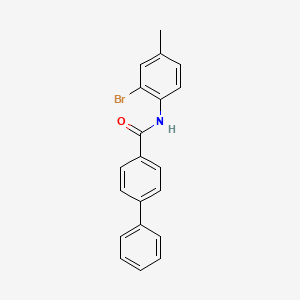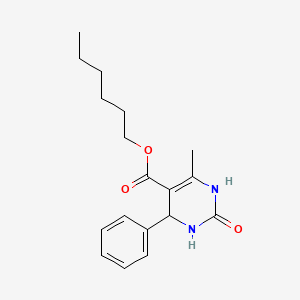![molecular formula C20H18N4O4 B11697506 {2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)
{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide {2-[(E)-({[3-(4-méthylphényl)-1H-pyrazol-5-yl]carbonyl}hydrazono)méthyl]phénoxy}acétique est un composé organique synthétique. Il se caractérise par sa structure complexe, qui comprend un cycle pyrazole, un groupe phényle et une partie acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide {2-[(E)-({[3-(4-méthylphényl)-1H-pyrazol-5-yl]carbonyl}hydrazono)méthyl]phénoxy}acétique implique généralement plusieurs étapes :
Formation du cycle pyrazole : Ceci peut être réalisé par la réaction de l’hydrazine avec une β-dicétone.
Introduction du groupe 4-méthylphényle : Cette étape implique la substitution d’un atome d’hydrogène sur le cycle pyrazole par un groupe 4-méthylphényle, souvent en utilisant une réaction d’alkylation de Friedel-Crafts.
Formation de l’hydrazone : Le groupe carbonyle sur le cycle pyrazole réagit avec l’hydrazine pour former une hydrazone.
Attachement de la partie phénoxyacétique : Ceci est généralement effectué par une réaction d’estérification, où l’acide phénoxyacétique est attaché à l’hydrazone.
Méthodes de production industrielle
En milieu industriel, la production de l’acide {2-[(E)-({[3-(4-méthylphényl)-1H-pyrazol-5-yl]carbonyl}hydrazono)méthyl]phénoxy}acétique impliquerait une mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions de réaction telles que la température, la pression et l’utilisation de catalyseurs pour augmenter le rendement et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles phényle et pyrazole.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle et hydrazone.
Substitution : Les cycles phényle et pyrazole peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (pour la substitution électrophile) et les nucléophiles (pour la substitution nucléophile) sont couramment utilisés.
Principaux produits
Oxydation : Les produits comprennent des dérivés oxydés des cycles phényle et pyrazole.
Réduction : Formes réduites des groupes carbonyle et hydrazone.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications scientifiques
Chimie
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques.
Science des matériaux : Il peut être incorporé dans des polymères pour modifier leurs propriétés.
Biologie
Inhibition enzymatique : Le composé a un potentiel d’inhibiteur enzymatique en raison de sa structure complexe.
Développement de médicaments : Il peut être exploré comme composé de tête pour le développement de nouveaux médicaments.
Médecine
Anti-inflammatoire : Le composé peut présenter des propriétés anti-inflammatoires.
Anticancéreux : Il a un potentiel d’agent anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.
Industrie
Agriculture : Le composé peut être utilisé dans le développement de nouveaux produits agrochimiques.
Cosmétiques : Il peut être utilisé dans des formulations pour des produits de soins de la peau.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its complex structure.
Drug Development: It can be explored as a lead compound for developing new pharmaceuticals.
Medicine
Anti-inflammatory: The compound may exhibit anti-inflammatory properties.
Anticancer: It has potential as an anticancer agent due to its ability to interact with biological targets.
Industry
Agriculture: The compound can be used in the development of new agrochemicals.
Cosmetics: It may be used in formulations for skincare products.
Mécanisme D'action
Le mécanisme d’action de l’acide {2-[(E)-({[3-(4-méthylphényl)-1H-pyrazol-5-yl]carbonyl}hydrazono)méthyl]phénoxy}acétique implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d’autres protéines. La structure du composé lui permet de se lier à ces cibles, modulant ainsi leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition enzymatique ou l’activation des récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide {2-[(E)-({[3-(4-chlorophényl)-1H-pyrazol-5-yl]carbonyl}hydrazono)méthyl]phénoxy}acétique
- Acide {2-[(E)-({[3-(4-méthoxyphényl)-1H-pyrazol-5-yl]carbonyl}hydrazono)méthyl]phénoxy}acétique
Unicité
L’unicité de l’acide {2-[(E)-({[3-(4-méthylphényl)-1H-pyrazol-5-yl]carbonyl}hydrazono)méthyl]phénoxy}acétique réside dans son motif de substitution spécifique. La présence du groupe 4-méthylphényle et de la partie phénoxyacétique le distingue des autres composés similaires. Cette structure unique peut conférer des propriétés biologiques et chimiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C20H18N4O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-[2-[(E)-[[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H18N4O4/c1-13-6-8-14(9-7-13)16-10-17(23-22-16)20(27)24-21-11-15-4-2-3-5-18(15)28-12-19(25)26/h2-11H,12H2,1H3,(H,22,23)(H,24,27)(H,25,26)/b21-11+ |
Clé InChI |
ASEBSYOASNFPII-SRZZPIQSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697425.png)
![N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11697430.png)
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)

![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697446.png)
![4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B11697455.png)
![3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11697459.png)

![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![methyl 5-(5-{[(4Z)-1-(3-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697470.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)
![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
